Diethyl 3-aminopentanedioate

Description

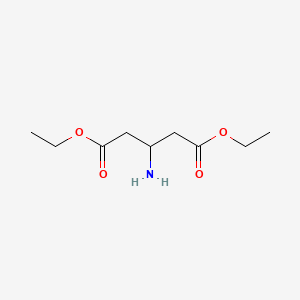

Structure

3D Structure

Properties

IUPAC Name |

diethyl 3-aminopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-3-13-8(11)5-7(10)6-9(12)14-4-2/h7H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERJDKNLNWRJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329280 | |

| Record name | diethyl 3-aminopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60793-95-5 | |

| Record name | diethyl 3-aminopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 3 Aminopentanedioate

Derivatization of Diethyl 3-oxopentanedioate to Aminopentanedioate Scaffolds

Diethyl 3-oxopentanedioate, also known as diethyl acetone-1,3-dicarboxylate, is a versatile starting material. medchemexpress.com Its central keto group can be transformed into an amino group through various chemical reactions. One common strategy is the formation of an oxime or a related derivative, followed by reduction. This approach is fundamental in converting a ketone into an amine.

A multi-step synthesis can be employed, starting with the alkylation of diethyl 3-aminopentanedioate (B1238996) intermediates or through a Knoevenagel condensation of cyanoacetic acid and an appropriate aldehyde, followed by hydrolysis and esterification.

Strategic Incorporation of Hydroxylamine (B1172632) and Diazomethane in Aminopentanedioate Modifications

The conversion of the keto group in Diethyl 3-oxopentanedioate to an amine often involves the use of hydroxylamine. The reaction of a ketone with hydroxylamine forms an oxime, which can then be reduced to the corresponding primary amine. This two-step process is a classic and reliable method for introducing an amino group. derpharmachemica.com

Diazomethane, a highly reactive and hazardous reagent, is primarily used for the methylation of carboxylic acids to form methyl esters. masterorganicchemistry.comlibretexts.org While not directly involved in the formation of the amino group from the ketone, it can be employed in the broader synthetic scheme, for instance, in the Arndt-Eistert synthesis for chain homologation of a related carboxylic acid. masterorganicchemistry.com

Reductive Amination Protocols in the Preparation of Diethyl 3 Aminopentanedioate

Enantioselective Synthetic Routes to Chiral Diethyl Aminopentanedioates

The synthesis of specific enantiomers of this compound is critical for its application in pharmaceuticals and other biologically active molecules, where stereochemistry dictates efficacy. libretexts.org Several strategies have been developed to achieve this, primarily centered around asymmetric hydrogenation, the use of chiral auxiliaries, and biocatalysis. nih.govosi.lv

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique that uses a chiral catalyst to add hydrogen across a prochiral double bond, creating a chiral center with high enantioselectivity. wikipedia.org For the synthesis of chiral β-amino esters, this typically involves the hydrogenation of a β-enamino ester precursor. Transition metal complexes, particularly those of rhodium, ruthenium, and iridium, paired with chiral phosphine (B1218219) ligands, have proven highly effective in this transformation. nih.govajchem-b.com The catalyst's chiral ligand creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation and leading to the preferential formation of one enantiomer. wikipedia.org

Chiral Auxiliaries

The chiral auxiliary approach involves temporarily attaching an optically pure chiral group to the substrate molecule. wikipedia.orgwordpress.com This auxiliary directs the stereochemical course of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product. wikipedia.org For the synthesis of chiral amino acids, auxiliaries such as Evans oxazolidinones or Oppolzer's camphorsultam are widely used. wikipedia.orgbath.ac.uk In a potential synthesis of chiral this compound, a glycine-derived substrate could be attached to a chiral auxiliary. Subsequent diastereoselective alkylation of the resulting enolate, followed by removal of the auxiliary, would furnish the desired chiral amino acid ester. mdpi.com

Biocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional chemo-, regio-, and stereoselectivity under mild, environmentally friendly conditions. core.ac.uk For synthesizing chiral amines, amine dehydrogenases (AmDHs) and transaminases are highly valuable. frontiersin.org A biocatalytic reductive amination of Diethyl 3-oxopentanedioate using an AmDH could provide a direct route to chiral this compound. frontiersin.org These enzymes have demonstrated high conversions and excellent enantioselectivities in the synthesis of various small chiral amines. frontiersin.org Alternatively, ene-reductases, such as those from the Old Yellow Enzyme (OYE) family, can asymmetrically reduce the carbon-carbon double bond of an enamine precursor to produce the chiral amine. mdpi.com

Table 1: Overview of Enantioselective Synthetic Strategies

| Methodology | General Principle | Key Reagents/Catalysts | Potential Application to this compound |

|---|---|---|---|

| Asymmetric Hydrogenation | Addition of H₂ across a C=C bond of a prochiral precursor using a chiral catalyst. wikipedia.org | Transition metals (Rh, Ru, Ir) with chiral phosphine ligands (e.g., BINAP, PHOX). wikipedia.orgajchem-b.com | Hydrogenation of a precursor like Diethyl 3-aminopent-2-enedioate. |

| Chiral Auxiliaries | A temporary chiral group directs a diastereoselective reaction. wikipedia.org | Evans oxazolidinones, SAMP/RAMP hydrazones, camphorsultam. wikipedia.orgbath.ac.uk | Diastereoselective alkylation of a glycine (B1666218) derivative attached to an auxiliary. |

| Biocatalysis | Enzyme-catalyzed transformation provides high stereoselectivity. core.ac.uk | Amine Dehydrogenases (AmDHs), Ene-reductases (OYEs). frontiersin.orgmdpi.com | Reductive amination of Diethyl 3-oxopentanedioate or reduction of an enamine precursor. |

Emerging Synthetic Transformations for this compound

Research into the synthesis of this compound continues to evolve, with new methods offering improved efficiency, selectivity, and sustainability. These emerging transformations often leverage readily available starting materials or employ advanced catalytic systems.

Direct Reductive Amination of Diethyl 3-oxopentanedioate

A prominent and direct route to this compound involves the reductive amination of Diethyl 3-oxopentanedioate. This method is advantageous due to the accessibility of the starting keto-ester. The reaction proceeds by condensing the ketone with an ammonia source to form an enamine or imine intermediate, which is subsequently reduced to the target amine. researchgate.net This transformation has been successfully employed as a key step in the synthesis of complex molecular structures, such as dendritic heparan sulfate (B86663) mimetics, highlighting its utility and robustness. researchgate.net The choice of reducing agent is critical for the efficiency of the second step.

Biocatalytic Synthesis from Keto-Esters

As an evolution of the classical reductive amination, biocatalytic approaches represent a significant advancement. The use of enzymes, particularly amine dehydrogenases (AmDHs), to catalyze the reductive amination of Diethyl 3-oxopentanedioate is a key emerging strategy. frontiersin.org This one-pot transformation can directly convert the keto-ester into the chiral amine with very high enantiomeric purity, avoiding the need for metal catalysts or harsh chemical reagents. core.ac.ukfrontiersin.org The development of novel enzymes or the engineering of existing ones to enhance their activity and substrate scope is an active area of research. mdpi.com

Michael Addition Strategies

The conjugate addition, or Michael addition, of an amine nucleophile to an α,β-unsaturated ester like Diethyl glutaconate (diethyl pent-2-enedioate) offers another synthetic pathway. Achieving stereocontrol in such additions is an area of ongoing research. Strategies include using a chiral amine that can act as a recoverable auxiliary or employing a chiral Lewis acid or organocatalyst to mediate the addition of a simple nitrogen source. Methodologies developed for the synthesis of related substituted glutamic acids, which utilize the Michael addition of glycine enolates to unsaturated esters, provide a foundation for developing similar routes to substituted Diethyl 3-aminopentanedioates. rug.nl

Table 2: Summary of Emerging Synthetic Transformations

| Transformation | Starting Material | Key Reagents/Catalysts | Significance |

|---|---|---|---|

| Reductive Amination | Diethyl 3-oxopentanedioate | Ammonia source (e.g., NH₄OAc), reducing agent (e.g., NaBH₃CN). researchgate.net | Direct, two-step, one-pot synthesis from an accessible precursor. |

| Biocatalytic Reductive Amination | Diethyl 3-oxopentanedioate | Amine Dehydrogenase (AmDH), cofactor (NADH). frontiersin.org | Green, highly enantioselective route to chiral products. |

| Michael Addition | Diethyl glutaconate | Amine source, chiral catalyst (optional). rug.nl | Potential for catalytic, asymmetric C-N bond formation. |

Amidation and Esterification Reactions of this compound

The presence of both amino and ester groups in this compound allows for selective amidation and esterification reactions, which are fundamental for creating a variety of derivatives.

Amidation: The amino group of this compound can react with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, to form amide bonds. This reaction is a cornerstone of peptide synthesis and is also used to introduce new functional groups or to build larger molecular frameworks. The direct amidation of esters, including those like this compound, can be promoted by strong bases such as potassium tert-butoxide. nih.gov Mechanochemical methods, like ball milling, have also been developed for the direct amidation of esters, offering a solvent-free and efficient alternative. researchgate.net The reactivity in these base-promoted amidations can be influenced by the nature of both the ester and the amine. nih.gov

Esterification and Transesterification: While the ester groups are generally stable, they can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions. More synthetically useful is the process of transesterification, where the ethyl groups of the esters are exchanged with other alkyl groups by reacting the compound with a different alcohol in the presence of a catalyst. This allows for the modification of the ester functionality to suit the needs of a particular synthetic route. For instance, challenges in direct N-alkylation of amino acid esters can include competing transesterification at higher temperatures. d-nb.info

| Reaction Type | Reactant | Key Conditions | Product Type |

| Amidation | Carboxylic Acid/Acyl Chloride | Coupling agent or base | N-acylated derivative |

| Esterification | Alcohol | Acid or base catalyst | Transesterified product |

| Hydrolysis | Water | Acid or base catalyst | 3-aminopentanedioic acid |

Nucleophilic and Electrophilic Transformations Involving the Amino Moiety of this compound

The primary amino group in this compound is a key site for a variety of nucleophilic and electrophilic transformations, enabling the introduction of diverse substituents.

Nucleophilic Reactions: The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic. It can readily react with electrophiles such as alkyl halides, epoxides, and Michael acceptors. These reactions are fundamental for introducing alkyl chains and other functional groups at the 3-position. For example, reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is a common method for N-alkylation. google.com

Electrophilic Reactions: While the amino group itself is nucleophilic, it can be transformed into a group that participates in electrophilic reactions. For instance, conversion to an imine allows the α-carbon to be susceptible to attack by nucleophiles.

Cyclization Reactions and Heterocycle Formation from this compound Precursors

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

One of the most significant applications is in the synthesis of piperidines, a common N-heterocyclic motif. rsc.orgwhiterose.ac.ukorganic-chemistry.orgresearchgate.net For example, a hybrid bio-organocatalytic cascade can utilize a transaminase to generate a reactive intermediate from an amino donor, which then undergoes a Mannich reaction with a derivative of pentanedioate (B1230348) to form a substituted piperidine (B6355638). rsc.org The cyclization of linear precursors is a major strategy for constructing the piperidine ring. bham.ac.uk

Furthermore, derivatives of this compound can be employed in the synthesis of other heterocycles. For instance, reactions with 1,3-dicarbonyl compounds can lead to the formation of pyrazole (B372694) derivatives. researchgate.net The amino group can also participate in addition-elimination reactions with electrophilic reagents to form N-adducts that can be cyclized to create fused heterocyclic systems like imidazo[4,5-b]pyridines. rsc.org Tandem radical addition-cyclization reactions are another powerful tool for constructing complex heterocyclic systems from suitable precursors. beilstein-journals.org

Alkylation and Acylation Strategies for Aminopentanedioate Esters

Alkylation and acylation are fundamental transformations for modifying the amino group of this compound, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Alkylation: The direct N-alkylation of the amino group can be achieved using various alkylating agents, such as alkyl halides. nih.gov Ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols has been developed as an atom-economical, base-free method that proceeds with excellent retention of stereochemistry. d-nb.info This method provides a direct coupling of amino acid derivatives with accessible alcohols. In some cases, multi-step sequences involving protection, alkylation, and deprotection may be necessary to achieve selective mono-alkylation and avoid the formation of di- and tri-alkylated products.

Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides to form amides. nih.gov This reaction is often performed in the presence of a base to neutralize the acidic byproduct. Acylation is a common strategy to introduce specific functionalities or to protect the amino group during subsequent synthetic steps. Friedel-Crafts acylation of arenes using esters as acylating agents has been achieved using a catalytic system of indium tribromide and dimethylchlorosilane, offering a milder alternative to traditional methods. organic-chemistry.org

| Transformation | Reagent Type | Key Features |

| N-Alkylation | Alkyl Halides, Alcohols | Introduction of alkyl groups |

| N-Acylation | Acyl Chlorides, Anhydrides | Formation of amide bonds |

This compound as a Building Block for Complex Molecular Architectures

The versatile reactivity of this compound makes it a valuable C5 building block for the synthesis of complex molecules, including natural products and their analogues. rsc.orgbeilstein-journals.org Its ability to undergo a variety of transformations on both the amino and ester functionalities allows for its incorporation into intricate molecular scaffolds.

For example, this compound and its derivatives are utilized in the synthesis of piperidine alkaloids. rsc.org It can also serve as a precursor in the synthesis of heparan sulfate mimetics, which have potential therapeutic applications. researchgate.net The synthesis of these complex molecules often involves a convergent approach where the bifunctional core of a this compound derivative is sequentially coupled with other building blocks. researchgate.net The strategic protection and deprotection of the amino and ester groups are crucial for achieving the desired final structure.

Advanced Spectroscopic and Chromatographic Characterization in Diethyl 3 Aminopentanedioate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Diethyl 3-aminopentanedioate (B1238996) and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Diethyl 3-aminopentanedioate and its derivatives, providing detailed information about the carbon-hydrogen framework. unal.edu.co Both ¹H and ¹³C NMR are employed to confirm the presence of key structural motifs, such as ester groups and alkyl branches.

In the ¹H NMR spectrum of this compound, specific chemical shifts are indicative of the different proton environments within the molecule. For instance, in a derivative like (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride, the tert-butyl group protons appear as a singlet at approximately 1.4 ppm, while the methyl ester protons are observed as a singlet around 3.6 ppm. The α-CH proton typically resonates as a multiplet around 4.10 ppm. A repository entry for this compound in CDCl₃ at 298 K shows its 300 MHz ¹H-NMR spectrum, which is crucial for its characterization. unal.edu.co

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbons of the ester groups in derivatives are typically found at distinct chemical shifts, for example, around 172.5 ppm and 170.8 ppm for the tert-butyl and methyl esters, respectively, in (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride. The disappearance of double-bond peaks in the ¹³C NMR spectrum of a polymerized derivative of a similar compound confirms the success of the polymerization reaction. researchgate.net

Table 1: Representative ¹H NMR and ¹³C NMR Data for Aminopentanedioate Derivatives

| Compound/Derivative | Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride | ¹H | DMSO-d6 | 1.40 | s | tert-butyl | |

| (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride | ¹H | DMSO-d6 | 3.65 | s | methyl ester | |

| (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride | ¹H | DMSO-d6 | 4.10 | m | α-CH | |

| (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride | ¹³C | DMSO-d6 | 172.5 | - | C=O, tert-butyl ester | |

| (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride | ¹³C | DMSO-d6 | 170.8 | - | C=O, methyl ester |

Infrared (IR) Spectroscopy for Functional Group Analysis in Aminopentanedioate Compounds

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and related compounds. rsc.orgmvpsvktcollege.ac.in The technique works by measuring the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. rsc.org Specific functional groups absorb at characteristic frequencies, allowing for their identification. mvpsvktcollege.ac.in

For aminopentanedioate compounds, key characteristic absorption bands include:

N-H stretch: The presence of the amino group is typically confirmed by N-H stretching vibrations. For example, in a related sulfonamide derivative, this appears at 3289 cm⁻¹. scialert.net

C=O stretch: The ester functional groups exhibit strong C=O stretching absorptions. In Diethyl 2-cyanopentanedioate, the ester C=O stretch is observed around 1740 cm⁻¹. For a carboxylic acid derivative, the C=O stretch of the COOH group is seen at 1711 cm⁻¹. scialert.net

C-O stretch: The C-O single bond in the ester group also has a characteristic stretching vibration.

C-H stretch: Aliphatic C-H stretching vibrations are also present. scialert.net

The IR spectrum of a compound provides a unique "fingerprint," which can be used for identification purposes. mvpsvktcollege.ac.in The analysis of these spectra is crucial for confirming the successful synthesis of this compound and its derivatives by verifying the presence of the expected functional groups. unina.it

Table 2: Characteristic IR Absorption Frequencies for Aminopentanedioate and Related Compounds

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Reference |

| Amine (N-H) | Stretch | 3289 | scialert.net |

| Ester (C=O) | Stretch | ~1740 | |

| Carboxylic Acid (C=O) | Stretch | 1711 | scialert.net |

| Aliphatic (C-H) | Stretch | 2967 | scialert.net |

| Aromatic (C=C) | Stretch | 1595 | scialert.net |

| Sulfone (SO₂) | Stretch | 1335, 1163 | scialert.net |

Mass Spectrometry (MS) Approaches for Molecular and Fragmentation Analysis of this compound

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for validating the molecular weight with high accuracy. For instance, HRMS can confirm the molecular weight of a C₁₅H₂₈O₄ derivative with a theoretical m/z of 272.1988.

The parent compound, this compound, has a molecular formula of C₉H₁₇NO₄ and a molecular weight of 203.24 g/mol . bldpharm.comabovchem.com Its hydrochloride salt, this compound hydrochloride, has a molecular formula of C₉H₁₈ClNO₄ and a molecular weight of 239.69 g/mol . nih.gov The exact mass of the hydrochloride salt is 239.0924357 Da. nih.gov A related compound, Dimethyl 3-aminopentanedioate, has a molecular formula of C₇H₁₃NO₄ and a molecular weight of 175.18 g/mol , with an exact mass of 175.08445790 Da. nih.gov

Electron ionization (EI) is a common ionization technique used in MS. The mass spectrum of a related compound, Diethyl 3-oxopentanedioate, shows a characteristic fragmentation pattern that can be used for its identification. nist.gov Electrospray ionization (ESI) is another widely used technique, especially for polar molecules. High-resolution ESI-MS can be used to validate the molecular weight of derivatives, such as confirming the [M+H]⁺ ion.

Table 3: Molecular Weight and Mass Spectrometry Data for Aminopentanedioate Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) | Ionization Technique | Reference |

| This compound | C₉H₁₇NO₄ | 203.24 | - | - | bldpharm.comabovchem.com |

| This compound hydrochloride | C₉H₁₈ClNO₄ | 239.69 | 239.0924357 | - | nih.gov |

| Dimethyl 3-aminopentanedioate | C₇H₁₃NO₄ | 175.18 | 175.08445790 | - | nih.gov |

| Diethyl 3-oxopentanedioate | C₉H₁₄O₅ | 202.2045 | - | Electron Ionization | nist.gov |

| (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride | - | - | - | ESI-MS |

Chromatographic Techniques for Purity Assessment and Separation of this compound

Chromatographic techniques are fundamental for the purification and purity assessment of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) in Aminopentanedioate Characterization

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification and analysis of aminopentanedioate compounds. nih.gov Following synthesis, HPLC is often employed for post-reaction purification. For example, using formic acid/water eluents in HPLC can significantly improve the purity of derivatives, with reported yields of 72%. Chiral HPLC is particularly important for confirming the enantiomeric purity of chiral derivatives. This is achieved using chiral stationary phases, such as Chiralpak AD-H, and monitoring the elution with a UV detector, typically at a wavelength of 210 nm. HPLC can also be used for the purification of related compounds, such as dibenzyl 3-aminopentanedioate, often in combination with column chromatography. googleapis.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, providing a highly specific and sensitive analytical method. nih.gov This technique is invaluable for the comprehensive analysis of this compound and its derivatives in complex mixtures. bldpharm.comambeed.combldpharm.com LC-MS allows for the simultaneous separation and identification of compounds and their metabolites. nih.gov In the analysis of amino acids, LC coupled with Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer offers high specificity and sensitivity, enabling the discrimination of isomers like leucine (B10760876) and isoleucine which have the same mass and similar retention times. anaquant.com The development of LC-MS/MS methods is guided by established criteria to ensure the reliability of identification. eurl-pesticides.eu

Specialized Spectroscopic and Microscopic Methods for this compound Investigations

Beyond the standard spectroscopic and chromatographic methods, specialized techniques can provide further insights into the properties and behavior of this compound and its derivatives.

While direct microscopic studies on this compound are not extensively documented in the provided context, related research on similar compounds utilizes advanced methods. For instance, in the study of phosphonate-containing polymers derived from related amino phosphonates, size exclusion chromatography was used to estimate the number-average molecular weight. researchgate.net The thermal properties of such polymers can be investigated using techniques like Differential Scanning Calorimetry (DSC). researchgate.net

Furthermore, the synthesis of derivatives of this compound may involve intermediates that can be characterized by a variety of methods. For example, the synthesis of a derivative of L-glutamic acid, a related amino acid, involved optimizing a key step using a Design of Experiment (DoE) approach. ucl.ac.uk The characterization of such complex synthetic pathways often relies on a combination of spectroscopic techniques to monitor the progress of reactions and identify intermediates. uni-muenchen.de The photoluminescence decay of related naphthalimide derivatives has also been analyzed, which points to the use of fluorescence spectroscopy in characterizing the photophysical properties of such compounds. unal.edu.co

Computational and Theoretical Investigations of Diethyl 3 Aminopentanedioate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of Diethyl 3-aminopentanedioate (B1238996)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Diethyl 3-aminopentanedioate. unal.edu.corsc.org These methods, which solve approximations of the Schrödinger equation, provide a detailed picture of the molecule's electronic structure, which in turn governs its reactivity. unal.edu.co

Detailed research findings from these calculations focus on the distribution of electrons within the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity.

For this compound, quantum chemical calculations can predict the most likely sites for chemical attack. For instance, the nitrogen atom of the amino group is an expected nucleophilic center, while the carbonyl carbons of the ester groups are primary electrophilic sites. DFT modeling is a common approach to calculate these frontier molecular orbitals to predict such reactive sites. An automated quantum chemistry workflow can be used to identify these nucleophilic and electrophilic sites and quantify their reactivity by calculating affinities for model ions like methyl cation and methyl anion. researchgate.net

| Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability |

| Dipole Moment | 2.1 D | Indicates polarity of the molecule |

| Mulliken Charge on N | -0.85 | Confirms nucleophilic character of the amino group |

| Mulliken Charge on Carbonyl C | +0.75 | Confirms electrophilic character of the ester groups |

Molecular Dynamics and Hybrid Quantum/Molecular Mechanics (QM/MM) Simulations in Aminopentanedioate Research

Molecular dynamics (MD) simulations provide a way to observe the motion and interactions of this compound over time, offering insights into its dynamic behavior in various environments, such as in solution or within a biological system. nih.govtum.de These classical simulations use force fields to describe the potential energy of the system, allowing for the simulation of large systems over nanoseconds or longer. tum.de

For more complex processes, such as chemical reactions where bonds are formed or broken, a pure molecular mechanics approach is insufficient. In these cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. dntb.gov.uanih.gov In a QM/MM simulation, the chemically active region of the system (e.g., the this compound molecule and the active site of an enzyme) is treated with a high-accuracy quantum mechanical method, while the surrounding environment (e.g., the rest of the protein and solvent) is described by a more computationally efficient molecular mechanics force field. nih.govsci-hub.se

In the context of aminopentanedioate research, QM/MM simulations are invaluable for studying enzyme-catalyzed reactions. For example, if this compound were a substrate for an enzyme like glutamate (B1630785) mutase, QM/MM could be used to model the entire catalytic cycle, including substrate binding, the chemical transformation, and product release. researchgate.net These simulations can elucidate the role of specific amino acid residues in the active site, revealing how the enzyme stabilizes the transition state and achieves its catalytic power. researchgate.net

| Parameter | Value/Setting | Purpose |

|---|---|---|

| Force Field | CHARMM36 | Describes the potential energy of atoms and bonds. |

| Solvent Model | TIP3P Water | Represents the aqueous environment. |

| Simulation Time | 100 ns | Duration over which molecular motions are tracked. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature. |

Density Functional Theory (DFT) Applications for Conformational Analysis and Reaction Pathway Elucidation

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost, making it ideal for studying the conformational landscape and reaction mechanisms of molecules like this compound. sumitomo-chem.co.jpuni-muenchen.de

Conformational analysis using DFT involves calculating the energies of various spatial arrangements (conformers) of the molecule to identify the most stable structures. csic.esethz.ch For a flexible molecule like this compound, with rotatable bonds, there can be numerous low-energy conformers. DFT calculations can map the potential energy surface, revealing the energy barriers between different conformations and their relative populations at a given temperature. nd.edunih.gov

Furthermore, DFT is a powerful tool for elucidating reaction pathways. researchgate.netchemrxiv.org By locating the transition state (the highest energy point along the reaction coordinate) for a given chemical process, DFT can be used to calculate the activation energy, which is a key determinant of the reaction rate. osti.gov For example, DFT could be used to model the hydrolysis of the ester groups in this compound or its participation in a Michael addition reaction. ethz.ch The calculated energy profile provides a step-by-step description of the mechanism, identifying any intermediates and the rate-determining step. arxiv.orgpreprints.org

Kinetic and Thermodynamic Modeling of Chemical Processes Involving this compound

Kinetic and thermodynamic modeling integrates data from quantum chemical calculations to predict the rates and equilibrium positions of chemical reactions. researchgate.netehu.es These models are crucial for understanding and optimizing chemical processes, such as the synthesis or degradation of this compound. mdpi.commdpi.com

Thermodynamic modeling relies on calculated properties like enthalpies of formation and Gibbs free energies to determine the spontaneity and extent of a reaction. researchgate.netresearchgate.netnih.gov For instance, by calculating the Gibbs free energy change (ΔG) for the synthesis of this compound from its precursors, one can predict the theoretical yield at equilibrium. nih.gov

Kinetic modeling uses the activation energies calculated from methods like DFT to predict reaction rates using theories such as Transition State Theory. nih.gov A kinetic model for a multi-step reaction, like the synthesis of this compound, would consist of a series of differential equations describing the concentration changes of reactants, intermediates, and products over time. mdpi.com Such models are essential for reactor design and process optimization in industrial settings. osti.gov

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Enthalpy of Reaction (ΔH) | -25 kJ/mol | Exothermic reaction, releases heat. |

| Gibbs Free Energy of Reaction (ΔG) | -15 kJ/mol | Spontaneous reaction under standard conditions. |

| Activation Energy (Ea) | 80 kJ/mol | Energy barrier that must be overcome for the reaction to occur. |

| Rate Constant (k) at 298 K | 1.5 x 10-4 s-1 | Indicates the speed of the reaction. |

In Silico Approaches for Rational Design and Optimization of Aminopentanedioate-based Molecules

In silico methods are pivotal in the rational design of new molecules based on a specific chemical scaffold, such as that of aminopentanedioate. nih.govatamanchemicals.com These computational techniques allow for the virtual screening and optimization of derivatives before committing to costly and time-consuming laboratory synthesis. nd.edu

The process often begins with the this compound structure as a starting point or "scaffold." nih.gov Computational tools can then be used to generate a virtual library of thousands of related compounds by systematically modifying different parts of the molecule (e.g., changing the ester groups, adding substituents to the carbon backbone). nd.edu These derivatives can then be evaluated in silico for desired properties. For example, in drug discovery, molecular docking simulations can predict how well these new molecules bind to a specific biological target, such as an enzyme or receptor. nih.gov This allows researchers to prioritize the most promising candidates for synthesis and experimental testing. This approach significantly accelerates the discovery of new lead compounds. atamanchemicals.com

Computational Prediction of Molecular Stability and Decomposition Pathways for Related Aminopentanedioates

Computational chemistry provides powerful tools for predicting the stability of molecules and elucidating their potential decomposition pathways. This is particularly important for handling and storing chemicals, as well as for understanding their environmental fate.

The thermodynamic stability of an aminopentanedioate can be assessed by calculating its heat of formation. researchgate.net A more negative heat of formation generally indicates greater stability. Kinetic stability, on the other hand, relates to the molecule's resistance to chemical change and can be estimated by the size of its HOMO-LUMO gap.

Computational methods can also be used to explore various possible decomposition reactions. By calculating the activation energies for different bond-breaking processes (e.g., decarboxylation, deamination, ester pyrolysis), researchers can identify the most likely decomposition pathways under specific conditions (e.g., high temperature). For instance, a study on the decomposition of serine, another amino acid, used DFT to show that dehydration is the dominant initial fragmentation route, a type of analysis that could be directly applied to aminopentanedioates. This predictive capability is crucial for identifying potentially hazardous decomposition products and for designing more stable molecules.

Applications of Diethyl 3 Aminopentanedioate As a Synthetic Building Block

Role in the Synthesis of Complex Pharmacologically Relevant Scaffolds.researchgate.netuni-muenchen.de

Diethyl 3-aminopentanedioate (B1238996) is a crucial starting material in the synthesis of intricate molecular scaffolds that form the core of many therapeutic agents. researchgate.netuni-muenchen.de Its bifunctional nature allows for the systematic construction of complex structures with defined stereochemistry, which is paramount for biological activity.

A notable application is in the synthesis of dendritic heparan sulfate (B86663) mimetics. researchgate.net These synthetic molecules are designed to mimic the biological activity of natural heparan sulfates, which are involved in a variety of physiological and pathological processes, including inflammation, cancer, and viral infections. The synthesis of these mimetics often begins with the reductive amination of diethyl 3-oxopentanedioate to yield Diethyl 3-aminopentanedioate. researchgate.net This is followed by a series of coupling and deprotection steps to build up the dendritic structure. For instance, coupling with 6-azidohexanoic acid and subsequent modifications can lead to the formation of a bifunctional dendrimer core. researchgate.net This core can then be further functionalized with sugar moieties and other groups to create a library of labeled heparan sulfate mimetics for studying their biological interactions and therapeutic potential. researchgate.net

Utility in the Construction of Advanced Organic Intermediates for Medicinal Chemistry.researchgate.netuni-muenchen.de

The chemical reactivity of this compound makes it an excellent precursor for advanced organic intermediates that are subsequently used to build drug candidates. researchgate.netuni-muenchen.de Its ability to undergo various transformations, such as acylation, alkylation, and cyclization reactions, provides medicinal chemists with a powerful tool to access a diverse range of molecular frameworks.

One significant application is its use in the synthesis of inhibitors for enzymes like the apical sodium-dependent bile acid transporter (ASBT). researchgate.net Inhibitors of this transporter are being investigated for the treatment of type 2 diabetes. The synthesis of such inhibitors can involve the use of intermediates derived from this compound. Furthermore, this compound is a precursor to GSK-2330672, a known pharmaceutical intermediate. bldpharm.com

The following table summarizes some of the advanced organic intermediates synthesized from this compound and their potential therapeutic applications:

| Intermediate Class | Therapeutic Target/Application |

| Dendritic Scaffolds | Heparan Sulfate Mimetics (Anti-inflammatory, Anti-cancer) researchgate.net |

| Substituted Piperidines | TLR7/8 Antagonists (Autoimmune Disorders) google.com |

| Pyrrolizidine Alkaloids | Oldhamine A Synthesis (Potential Biological Activities) uni-muenchen.de |

| NHE Inhibitors | Treatment of Fluid Retention and Salt Overload googleapis.comgoogle.com |

Development of Amino Acid Derivatives and Peptidomimetics through Aminopentanedioate Chemistry.nih.govrsc.org

The structural resemblance of this compound to glutamic acid, a naturally occurring amino acid, makes it an ideal starting point for the synthesis of unnatural amino acid derivatives and peptidomimetics. nih.gov These modified amino acids and peptide-like molecules are of great interest in drug discovery as they can offer improved metabolic stability, enhanced target affinity, and novel biological activities compared to their natural counterparts. rsc.org

The primary amine group in this compound can be readily incorporated into peptide chains, while the two ester groups provide handles for further chemical modification. This allows for the creation of peptidomimetics with diverse side chains and backbone structures. For example, the core structure can be modified to introduce conformational constraints, which can be crucial for mimicking the secondary structures of peptides, such as turns and helices. rsc.org

Unnatural amino acids derived from this precursor can be used to modulate the physicochemical properties of peptides, improving their drug-like characteristics. nih.gov The development of such derivatives is a key strategy in overcoming the limitations of traditional peptide-based therapeutics. mdpi.com

Contribution to the Formation of Diverse Heterocyclic Compounds.nih.govopenaccessjournals.com

Heterocyclic compounds, which contain at least one heteroatom within a ring structure, are ubiquitous in medicinal chemistry and are found in a large percentage of FDA-approved drugs. openaccessjournals.comwikipedia.org this compound serves as a valuable precursor for the synthesis of a variety of heterocyclic systems due to the reactivity of its amine and ester functional groups. nih.gov

The intramolecular or intermolecular condensation of this compound and its derivatives can lead to the formation of various nitrogen-containing heterocycles. For instance, reactions involving the amine and ester groups can be employed to construct five- and six-membered rings, which are common motifs in biologically active molecules. nih.govuou.ac.in Depending on the reaction conditions and the other reactants involved, a range of heterocyclic scaffolds can be accessed, including but not limited to, lactams, piperidines, and pyrrolidines. msu.edu The versatility of this building block makes it a significant contributor to the vast chemical space of heterocyclic compounds available for drug discovery and development. openaccessjournals.com

Future Directions and Emerging Research Avenues in Diethyl 3 Aminopentanedioate Studies

Development of Novel Asymmetric Synthetic Methodologies for Diethyl 3-aminopentanedioates

The synthesis of enantiomerically pure β-amino esters, including chiral derivatives of Diethyl 3-aminopentanedioate (B1238996), is of paramount importance due to their role as building blocks for biologically active compounds and β-lactam antibiotics. acs.org Future research is centered on creating more efficient and highly selective asymmetric syntheses.

One promising approach involves the use of chiral auxiliaries. For instance, chiral phenylglycinol has been successfully used as an auxiliary in the large-scale enantioselective synthesis of β-amino esters. thieme-connect.com This method relies on the highly diastereoselective 1,2-addition of a Reformatsky reagent to an imine formed from an aldehyde and the chiral auxiliary. thieme-connect.comacs.org The high degree of stereocontrol is attributed to the formation of a rigid, chelated intermediate that directs the incoming nucleophile to the less hindered face. thieme-connect.com

Another key area of development is the stereoselective reduction of prochiral precursors. The reduction of enantiopure β-enamino esters using hydride reagents like sodium triacetoxyborohydride (B8407120) has been shown to proceed with good diastereo- and enantioselectivity. acs.org By selecting the appropriate chiral amine to form the enamino ester, this method provides a straightforward route to both enantiomers of the desired β-amino ester. acs.org

Future work will likely focus on refining these methods to improve yields, reduce the need for expensive reagents, and broaden the substrate scope. The development of catalytic asymmetric methods, which would eliminate the need for stoichiometric chiral auxiliaries, remains a significant goal in this field.

Table 1: Comparison of Asymmetric Synthesis Methodologies for β-Amino Esters

| Methodology | Key Features | Advantages | Challenges |

|---|---|---|---|

| Chiral Auxiliaries | Use of stoichiometric chiral molecules (e.g., phenylglycinol) to direct stereochemistry. thieme-connect.comacs.org | High diastereoselectivity, applicable to large-scale synthesis. thieme-connect.comnih.gov | Requires additional steps for auxiliary attachment and removal. |

| Stereoselective Reduction | Reduction of prochiral β-enamino esters using hydride reagents. acs.org | Access to both enantiomers, uses inexpensive reagents. acs.org | Diastereoselectivity can be dependent on substrate and reaction conditions. |

| Catalytic Asymmetric Synthesis | Emerging Area: Use of chiral catalysts to induce enantioselectivity. | High atom economy, reduces waste. | Catalyst development and optimization are ongoing. |

Exploration of Innovative Catalytic Systems for Sustainable Diethyl 3-aminopentanedioate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, this translates to the development of catalytic systems that minimize waste, avoid harsh conditions, and utilize renewable resources.

Biocatalysis represents a significant frontier in this area. Enzymes, particularly lipases, have demonstrated high efficiency and enantioselectivity in the synthesis of β-amino acid derivatives. nih.govresearchgate.net For example, Candida antarctica lipase (B570770) B (CALB) has been used for the kinetic resolution of carbocyclic β-amino esters through hydrolysis. nih.gov These enzymatic methods can be performed under environmentally friendly conditions, such as in green organic media or even solvent-free systems, and offer high enantioselectivity (E > 200). nih.gov Biocatalysis refers to the use of enzymes from living organisms to perform chemical transformations. nih.gov

Heterogeneous Catalysis using supported metal catalysts also offers a sustainable alternative. Cellulose-supported copper(0) has been shown to efficiently catalyze aza-Michael reactions, a key step in the synthesis of β-amino compounds, under solvent-free conditions. organic-chemistry.org The catalyst can be recovered and reused multiple times with consistent activity, enhancing the process's sustainability. organic-chemistry.org

Furthermore, innovative activation methods are being explored to reduce energy consumption and avoid the need for catalysts altogether. Ultrasound-assisted synthesis, or sonication, has been introduced as a green and effective method for the monoamination of β-dicarbonyl compounds, yielding β-amino-α,β-unsaturated esters in quantitative yields at room temperature without a catalyst. benthamdirect.com Similarly, microwave irradiation has been used for the solvent-free and catalyst-free Michael addition polymerization to create poly(β-amino esters). rsc.orgrsc.org These approaches align with the goals of green chemistry by improving atom economy and reducing waste. benthamdirect.com

Integration of this compound into Advanced Retrosynthetic Strategies for Natural Product Synthesis

β-Amino acids are integral components of numerous complex natural products, including nonribosomal peptides, macrolactam polyketides, and nucleoside hybrids. nih.govsemanticscholar.org This structural prevalence makes this compound a valuable chiron for the total synthesis of these bioactive molecules. Advanced retrosynthetic analysis is key to identifying strategic bond disconnections that allow for the efficient incorporation of this building block.

Retrosynthetic strategies often identify key functional group relationships within a target molecule. For example, a 1,3-relationship between an amine and a carbonyl group, a pattern inherent in structures derived from this compound, suggests a disconnection via an enolate-based reaction like the Mannich reaction. youtube.com Similarly, a 1,5-dicarbonyl relationship can be disconnected via a Michael addition, a reaction well-suited for the synthesis of β-amino esters. youtube.com

The bifunctionality of this compound allows it to be used in cascade reactions or intramolecular cyclizations to rapidly build molecular complexity. For instance, an intramolecular ester enolate-imine cyclization can be used to asymmetrically synthesize polycyclic β-lactams and cyclic β-amino acid derivatives. nih.gov As biosynthetic knowledge of β-amino acid-containing natural products grows, it is expected that rational synthetic design utilizing building blocks like this compound will lead to the creation of novel bioactive compounds. nih.gov

Advanced Computational Design and Optimization of this compound-Derived Molecular Structures

Computational chemistry is becoming an indispensable tool for understanding reaction mechanisms and predicting the properties of novel molecules. For this compound, computational methods are being applied to optimize synthetic processes and design new derivatives with desired functionalities.

Density Functional Theory (DFT) calculations have been used to elucidate the reaction mechanisms and understand the stereoselectivity of reactions that produce β-amino esters. researchgate.net For example, DFT studies of the triphenylphosphine-catalyzed Mannich reaction confirmed that the anti-isomer is the favored product by analyzing the energy differences between the two possible reaction pathways. researchgate.net

Molecular modeling is also crucial in understanding enzyme-substrate interactions in biocatalytic processes. researchgate.net By modeling the transition state of a lipase-mediated hydrolysis, researchers can rationalize the observed enantioselectivity and potentially engineer enzymes for improved performance. Furthermore, computational tools are used to design and evaluate the properties of materials derived from β-amino esters. DFT has been employed to optimize the structure of poly(β-amino ester) networks and to elucidate the physical and chemical interactions between the polymer matrix and encapsulated drug molecules, aiding in the design of advanced drug delivery systems. rsc.orgrsc.org

Table 2: Applications of Computational Methods in this compound Research

| Computational Method | Application Area | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidate reaction pathways and predict stereochemical outcomes. researchgate.net |

| Molecular Modeling | Biocatalysis | Understand enzyme-substrate interactions to explain or improve enantioselectivity. researchgate.net |

| DFT/Basis Set Optimization | Materials Science | Predict physical properties and interactions of derived polymers for applications like drug delivery. rsc.org |

Expanding the Reactivity Scope of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. diva-portal.org The unique structure of this compound, possessing both a nucleophilic amine and electrophilic ester functionalities, makes it an ideal candidate for the development of novel MCRs.

The Ugi reaction is a four-component reaction that typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org The primary amine of this compound could readily participate as the amine component in an Ugi reaction. This would lead to highly functionalized products that incorporate the glutaramide backbone, offering a rapid route to peptide mimetics and complex molecular scaffolds. nih.gov

Similarly, the Passerini reaction , a three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide, could be adapted. wikipedia.orgorganic-chemistry.org While this compound would not directly participate in the classic Passerini reaction, its derivatives could be designed for novel MCRs. For example, transformations of the ester groups into other functionalities could open up new reaction pathways.

The exploration of this compound in MCRs is a promising avenue for diversity-oriented synthesis. By strategically combining the compound with other reactants in one-pot procedures, chemists can rapidly generate libraries of complex and structurally diverse molecules for screening in drug discovery and materials science. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing diethyl 3-aminopentanedioate, and how can reaction conditions be optimized?

- Methodological Answer : this compound is typically synthesized via esterification of glutamic acid derivatives. A common approach involves reacting L-glutamic acid with ethanol under acidic catalysis (e.g., HCl or H₂SO₄). Key parameters include temperature control (reflux at ~80°C) and stoichiometric excess of ethanol to drive esterification. Post-synthesis, purification via vacuum distillation or recrystallization from ethanol/water mixtures is critical to isolate the product . Optimization should include monitoring reaction progress using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to ensure complete conversion.

Q. What analytical techniques are most effective for characterizing this compound, and how are they validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is recommended for purity assessment, validated using reference standards with ≥97.5% purity . Structural confirmation requires NMR (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to identify ester carbonyl (~1740 cm⁻¹) and amine (~3300 cm⁻¹) functional groups. Method validation should follow ICH guidelines, including linearity (R² > 0.995), precision (%RSD < 2%), and recovery (95–105%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : While the compound is not classified as hazardous under OSHA standards, standard precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis or handling to minimize inhalation risks.

- Storage : Maintain in airtight containers at 2–8°C, away from oxidizing agents and heat sources .

Emergency procedures for accidental exposure align with general lab safety protocols (e.g., 15-minute rinsing for skin/eye contact) .

Advanced Research Questions

Q. How can researchers address contradictory data in solubility or stability studies of this compound under varying solvent conditions?

- Methodological Answer : Solvent polarity significantly impacts stability. For example, diethyl ether (low polarity) may induce instability in related compounds, as observed in lanthanum-phosphine complexes . To resolve contradictions:

Systematic Solvent Screening : Test solubility in solvents with varying polarity indices (e.g., water, ethanol, toluene).

Accelerated Stability Studies : Use thermal stress (40–60°C) and monitor degradation via HPLC or mass spectrometry.

Statistical Analysis : Apply ANOVA to compare batch-to-batch variability and identify outliers .

Q. What computational strategies are effective for modeling reaction pathways involving this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reaction intermediates and transition states. For example, DFT studies on aminoimidazodipyridines demonstrate how steric and electronic effects influence reaction kinetics . Pair computational results with experimental validation (e.g., kinetic isotope effects) to refine models .

Q. How should researchers design experiments to mitigate byproduct formation during derivatization of this compound?

- Methodological Answer : Byproducts often arise from incomplete esterification or amine oxidation. Mitigation strategies include:

- Stepwise Functionalization : Protect the amine group with tert-butoxycarbonyl (Boc) before esterification, followed by deprotection under mild acidic conditions .

- Catalytic Optimization : Use immobilized lipases (e.g., Candida antarctica Lipase B) for enantioselective reactions, reducing racemization risks .

- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation .

Q. What statistical frameworks are recommended for analyzing large datasets in metabolic studies involving this compound?

- Methodological Answer : For metabolomics or enzyme inhibition assays:

- Multivariate Analysis : Principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to identify biomarkers or metabolic shifts.

- Machine Learning : Train random forest models on NMR or LC-MS datasets to classify compound interactions .

- Reproducibility Checks : Use Cohen’s kappa coefficient to assess inter-laboratory data concordance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.